Ethyl 5-[(3-cyanobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate
Description
Ethyl 5-[(3-cyanobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a dithiole ring, a thioxo group, and a cyanobenzyl sulfanyl moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
ethyl 5-[(3-cyanophenyl)methylsulfanyl]-2-sulfanylidene-1,3-dithiole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S4/c1-2-17-12(16)11-13(21-14(18)20-11)19-8-10-5-3-4-9(6-10)7-15/h3-6H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQBDBDRVMNVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=S)S1)SCC2=CC(=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(3-cyanobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate typically involves multiple steps:
Formation of the Dithiole Ring: The dithiole ring can be synthesized through the reaction of carbon disulfide with an appropriate dihalide under basic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the dithiole intermediate with sulfur or sulfur-containing reagents.
Attachment of the Cyanobenzyl Sulfanyl Moiety: This step involves the nucleophilic substitution of a cyanobenzyl halide with the dithiole-thioxo intermediate in the presence of a base.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyanobenzyl group, converting the nitrile to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 5-[(3-cyanobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Studies focus on understanding its mechanism of action and optimizing its efficacy and safety.
Industry
Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-[(3-cyanobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate involves its interaction with specific molecular targets. The thioxo and cyanobenzyl groups can interact with enzymes or receptors, modulating their activity. The dithiole ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[(3-bromobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate
- Ethyl 5-[(3-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate
- Ethyl 5-[(3-methylbenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate
Uniqueness
Ethyl 5-[(3-cyanobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate is unique due to the presence of the cyanobenzyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Biological Activity
Ethyl 5-[(3-cyanobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate is a sulfur-containing organic compound with a complex structure characterized by a dithiole ring and a cyanobenzyl substituent. Its molecular formula is with a molecular weight of approximately 353.51 g/mol. This compound has garnered attention due to its potential biological activities , particularly in the realms of antioxidant properties and interactions with biological macromolecules.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . It has the ability to scavenge reactive oxygen species (ROS), which are implicated in various oxidative stress-related conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders. The compound's thioxo group enhances its reactivity, allowing it to engage effectively with free radicals.
Interaction with Biological Macromolecules
The compound's nucleophilic nature enables it to interact with electrophilic centers in proteins and nucleic acids. This interaction can influence enzyme activity and protein function, potentially modulating gene expression and cellular signaling pathways. Such properties make it relevant for biochemical studies and therapeutic applications.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds reveals its distinctive features:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 2-thioxo-1,3-dithiole-4-carboxylate | Dithiole ring | Lacks the cyanobenzyl substituent |
| Ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxamide | Dithiole ring | Contains an amide instead of an ester |
| Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate | Dithiole ring | Chlorine substituent instead of cyanobenzyl |
The combination of the sulfanyl group, ethyl ester functionality, and the cyanobenzyl moiety enhances its nucleophilicity and provides additional sites for chemical modification compared to other similar compounds.
Study on Antioxidant Activity
A study conducted on the antioxidant properties of various dithiole derivatives found that this compound demonstrated superior activity in scavenging free radicals compared to its analogs. The study quantified this activity using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), showing an IC50 value indicative of its potency.
Enzyme Modulation Studies
Further investigations into the compound's interaction with enzymes revealed that it could inhibit certain enzymatic activities related to inflammation. For instance, it was shown to modulate the activity of lipoxygenase enzymes involved in leukotriene biosynthesis—an important pathway in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
